7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 97928-01-3
VCID: VC3857787
InChI: InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15)
SMILES: C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O
Molecular Formula: C9H4F3NO3
Molecular Weight: 231.13 g/mol

7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione

CAS No.: 97928-01-3

Cat. No.: VC3857787

Molecular Formula: C9H4F3NO3

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione - 97928-01-3

Specification

CAS No. 97928-01-3
Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
IUPAC Name 7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15)
Standard InChI Key AJVKTPKCOKFIAS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

The compound’s structure consists of a benzoxazine-dione core, where a benzene ring is fused to a 1,3-oxazine ring bearing two ketone groups at positions 2 and 4 . The trifluoromethyl group at the 7-position introduces strong electron-withdrawing effects, which modulate the compound’s electronic density and reactivity. This substitution pattern is critical for its stability and interactions in synthetic applications .

Molecular Descriptors

  • SMILES Notation: FC(F)(F)C1=CC2=C(C=C1)C(=O)OC(=O)N2

  • InChIKey: AJVKTPKCOKFIAS-UHFFFAOYSA-N

  • PubChem CID: 11579530

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable in the provided sources, related benzoxazine-diones exhibit planar fused-ring systems with intramolecular hydrogen bonding between the oxazine oxygen and amide hydrogen . Spectroscopic characterization (e.g., IR, NMR) would likely reveal signals corresponding to the carbonyl groups (C=O) near 1700–1750 cm⁻¹ and ¹⁹F NMR resonances for the -CF₃ group between -60 to -70 ppm .

Synthesis and Manufacturing

Challenges in Synthesis

  • Phosgene Handling: Requires stringent safety measures due to high toxicity .

  • Regioselectivity: Ensuring the trifluoromethyl group directs cyclization to the desired position.

Industrial Availability

Commercial suppliers list the compound with purities up to 95%, priced between $21.00 (lab-scale) and $4,800.00 (bulk quantities) . Storage recommendations vary, with some sources specifying inert atmospheres at room temperature, while others advise refrigeration at 2–8°C .

Physical and Chemical Properties

Key Physicochemical Parameters

PropertyValue/DescriptionSource(s)
Molecular FormulaC₉H₄F₃NO₃
Molecular Weight231.13 g/mol
Purity95% (typical commercial grade)
Storage ConditionsInert atmosphere, 2–8°C or room temp
Hazard StatementsH302, H315, H319, H335

Solubility and Stability

No explicit solubility data are provided, but the presence of polar carbonyl groups suggests moderate solubility in aprotic solvents like dimethylformamide (DMF) or dichloromethane. The trifluoromethyl group enhances lipophilicity, potentially limiting water solubility . Stability under ambient conditions is presumed adequate given storage recommendations, though exposure to moisture or strong acids/bases should be avoided .

Comparative Analysis with Analogues

Structural Analogues and Their Properties

Compound NameSubstituentMolecular WeightKey Differences
7-Fluoro-1H-benzo[d][1, oxazine-2,4-dione-F181.12 g/molLower molecular weight; reduced lipophilicity
7-Iodo-1H-benzo[d][1, oxazine-2,4-dione-I289.03 g/molHigher molecular weight; potential radiosensitivity

The trifluoromethyl analogue exhibits greater electron-withdrawing effects compared to fluoro- and iodo-substituted derivatives, influencing its reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

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